molecular formula C12H19NO B12126530 4-Pentyloxybenzylamine

4-Pentyloxybenzylamine

Cat. No.: B12126530
M. Wt: 193.28 g/mol
InChI Key: ASOHLDLYLKCPDZ-UHFFFAOYSA-N
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Description

4-Pentyloxybenzylamine is an organic compound with the molecular formula C12H19NO It is a benzylamine derivative where the benzyl group is substituted with a pentyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentyloxybenzylamine can be synthesized through several methods. One common approach involves the alkylation of 4-hydroxybenzylamine with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Pentyloxybenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-Pentyloxybenzaldehyde or 4-Pentyloxybenzoic acid.

    Reduction: this compound derivatives such as imines or amides.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

4-Pentyloxybenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentyloxybenzylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the pentyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar structure but with a methoxy group instead of a pentyloxy group.

    4-Ethoxybenzylamine: Contains an ethoxy group instead of a pentyloxy group.

    4-Butoxybenzylamine: Features a butoxy group in place of the pentyloxy group.

Uniqueness

4-Pentyloxybenzylamine is unique due to the length of its alkoxy chain, which can influence its physical and chemical properties. The pentyloxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications that require specific solubility characteristics.

Properties

IUPAC Name

(4-pentoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOHLDLYLKCPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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